molecular formula C13H11NO B146883 N,N-Diphenylformamide CAS No. 607-00-1

N,N-Diphenylformamide

Cat. No.: B146883
CAS No.: 607-00-1
M. Wt: 197.23 g/mol
InChI Key: DCNUQRBLZWSGAV-UHFFFAOYSA-N
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Description

N,N-Diphenylformamide is an organic compound with the molecular formula C13H11NO. It is also known as N-Formyldiphenylamine. This compound is characterized by the presence of a formamide group attached to two phenyl groups. It is a crystalline solid with a melting point of 69-73°C and a boiling point of 337°C .

Scientific Research Applications

N,N-Diphenylformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

N,N-Diphenylformamide is harmful to aquatic life . It is recommended to avoid release to the environment and to dispose of the contents/container properly . Personal precautions include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diphenylformamide can be synthesized through the reaction of formic acid with diphenylamine. The reaction typically involves heating diphenylamine with formic acid under reflux conditions. The reaction can be represented as follows:

C6H5NHC6H5+HCOOHC6H5NCHOC6H5+H2O\text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NCHO}\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​NHC6​H5​+HCOOH→C6​H5​NCHOC6​H5​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-diphenylformamidine.

    Reduction: It can be reduced to form N,N-diphenylamine.

    Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products:

    Oxidation: N,N-Diphenylformamidine.

    Reduction: N,N-Diphenylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N,N-Diphenylformamide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the formamide group participates in the reaction. The pathways involved include nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

    N,N-Dimethylformamide: Similar in structure but with methyl groups instead of phenyl groups.

    N,N-Diethylformamide: Similar in structure but with ethyl groups instead of phenyl groups.

    N,N-Diphenylformamidine: An oxidized form of N,N-Diphenylformamide.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to its analogs with alkyl groups. This makes it particularly useful in specific organic synthesis reactions and industrial applications.

Properties

IUPAC Name

N,N-diphenylformamide
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InChI

InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCNUQRBLZWSGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID9022077
Record name N,N-Diphenylformamide
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Molecular Weight

197.23 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name N,N-Diphenylformamide
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CAS No.

607-00-1
Record name Diphenylformamide
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Record name Diphenylformamide
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Record name N,N-Diphenylformamide
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Record name Formamide, N,N-diphenyl-
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Record name DIPHENYLFORMAMIDE
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Synthesis routes and methods

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldiphenylamine and 2.0 g CuCl2. 2H2O. The reaction was run at 115°-125° C. for 2 hr at 290-400 psi. About 0.1 mole of oxygen was injected incrementally. GC/MS analysis showed a 98.6% conversion of methyldiphenylamine and a 43.3% yield of diphenylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and some key spectroscopic data for N,N-Diphenylformamide?

A1: this compound (C13H11NO) has been structurally characterized using X-ray crystallography. [] It crystallizes in the orthorhombic space group Pca21 with unit cell dimensions of a = 23.801(4) Å, b = 6.0510(13) Å, and c = 7.2677(14) Å. [] While specific spectroscopic data wasn't detailed in the provided abstracts, researchers often utilize techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to further characterize this compound. For instance, IR spectroscopy would reveal characteristic stretching frequencies for the carbonyl (C=O) and N-H bonds present in the molecule.

Q2: Has the catalytic activity of this compound containing complexes been investigated?

A3: Yes, researchers have explored the use of molybdenum(VI) complexes coordinated with this compound as catalysts for olefin epoxidation reactions. [] Specifically, the complex [MoO2Cl2(dpf)2] (where dpf = this compound) was tested for its ability to catalyze the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. [] The complex exhibited good catalytic activity, achieving high turnover frequencies and selectively yielding the epoxide product. [] This research highlights the potential of utilizing this compound-containing metal complexes in developing efficient catalytic systems for oxidation reactions.

Q3: Are there any analytical methods commonly employed for the detection and quantification of this compound?

A4: While the provided abstracts didn't specify analytical methods for this compound, gas chromatography (GC) coupled with techniques like flame ionization detection (FID) is commonly employed for analyzing organic compounds, particularly in complex mixtures like those encountered in forensic analysis. [] Given that this compound is found as a stabilizer in some smokeless powders, GC-FID could potentially be applied for its detection and quantification in such matrices. [] The method would involve separating this compound from other components in the sample based on its volatility and then detecting it using the FID, which generates a signal proportional to the amount of the compound present.

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